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Abstract

This technical guide provides a comprehensive overview of the structure, properties, and
potential applications of (R)-2-Amino-3-(o-tolyl)propanoic acid, a non-proteinogenic a-amino
acid. Due to the limited availability of specific experimental data for this particular isomer, this
document consolidates information on the racemic mixture and provides comparative data from
its closely related meta- and para-isomers to offer a predictive profile. This guide is intended to
serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and
materials science, facilitating further investigation into this compound'’s unique characteristics.

Introduction

(R)-2-Amino-3-(o-tolyl)propanoic acid, also known as (R)-o-methylphenylalanine, belongs to
a class of synthetic amino acids that are of growing interest in drug discovery and peptide
synthesis. The introduction of a methyl group on the ortho position of the phenyl ring of
phenylalanine can induce significant conformational constraints and alter the electronic
properties of the molecule. These modifications can lead to enhanced biological activity,
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improved metabolic stability, and unique pharmacological profiles when incorporated into
peptides or used as standalone therapeutic agents. This guide summarizes the known
structural and physicochemical properties and outlines a plausible synthetic route and
analytical methodologies.

Chemical Structure and Identification

The chemical structure of (R)-2-Amino-3-(o-tolyl)propanoic acid is characterized by a
propanoic acid backbone with an amino group at the a-position (carbon 2) and an o-tolyl group
attached to carbon 3. The "(R)" designation indicates the stereochemistry at the chiral a-
carbon.

Systematic Name: (2R)-2-Amino-3-(2-methylphenyl)propanoic acid
Synonyms: (R)-o-Methylphenylalanine, H-D-Phe(2-Me)-OH
Molecular Formula: C10H13NO:2

Molecular Weight: 179.22 g/mol

CAS Number: While a specific CAS number for the (R)-enantiomer is not readily available, the
racemic mixture is registered under CAS Number 2283-42-3.

Physicochemical Properties

Direct experimental data for (R)-2-Amino-3-(o-tolyl)propanoic acid is scarce. The following
table summarizes available data for the racemic o-tolyl isomer and provides data for the
corresponding (R)-meta- and (R)-para-isomers for comparison.
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(DL)-2-Amino-3-(o- (R)-2-Amino-3-(m- (R)-2-Amino-3-(p-

Property tolyl)propanoic tolyl)propanoic tolyl)propanoic
acid acid acid
Molecular Formula C10H13NO2 C10H13NO2 C10H13NO2
Molecular Weight 179.22 g/mol 179.22 g/mol 179.22 g/mol
] White to off-white )

Appearance Solid ] Solid

solid
Melting Point Not reported Not reported Not reported

N , 322.8+30.0°C

Boiling Point Not reported ) Not reported

(predicted)
Solubility Not reported Not reported Not reported
pKa Not reported Not reported Not reported
LogP -1.2 (predicted) 1.57 (predicted) -1.2 (predicted)

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for (R)-2-Amino-3-(o-
tolyl)propanoic acid are not available in the public domain. Below is a predicted profile based
on the analysis of related compounds.

¢ H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the o-tolyl group (in the range of 7.0-7.3 ppm), the a-proton (a multiplet
around 3.5-4.0 ppm), the B-protons (diastereotopic protons appearing as a multiplet around
2.8-3.2 ppm), and the methyl group protons (a singlet around 2.3 ppm).

e 13C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid
carbon (~175 ppm), the aromatic carbons (125-140 ppm), the a-carbon (~55 ppm), the 3-
carbon (~38 ppm), and the methyl carbon (~19 ppm).

» IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption
bands for the amino group (N-H stretching around 3300-3400 cm~1), the carboxylic acid O-H
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stretching (a broad band from 2500-3300 cm~1), and the carbonyl C=0 stretching (~1700-
1725 cm™1).

e Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]* at m/z
179.0946.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of (R)-2-Amino-3-(o-
tolyl)propanoic acid is not readily available. However, a plausible synthetic route can be
adapted from established methods for the synthesis of a-amino acids, such as the Strecker
synthesis or asymmetric synthesis using a chiral auxiliary. A general workflow for a potential
asymmetric synthesis is outlined below.
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General Workflow for Asymmetric Synthesis

Starting Materials

Chiral Auxiliary
(e.g., Evans auxiliary)

o-methylbenzaldehyde

Condensation and
Nucleophilic Addition

:

Alkylation with
(R)-bromophenylacetic acid derivative

i

Hydrolysis and
Cleavage of Auxiliary

Purification and Analysis

Chromatography
(e.g., HPLC)

i

Spectroscopic Analysis
(NMR, MS, IR)
and Chiral Purity Determination

Final Product:
(R)-2-Amino-3-(o-tolyl)propanoic acid

final_product

Click to download full resolution via product page

Caption: Asymmetric synthesis workflow.
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Methodology:

Condensation: o-Methylbenzaldehyde is condensed with a chiral auxiliary (e.g., an Evans
oxazolidinone) to form a chiral enolate precursor.

Diastereoselective Alkylation: The enolate is then subjected to diastereoselective alkylation
with a suitable electrophile, such as a derivative of bromoacetic acid, to introduce the amino
acid backbone.

Hydrolysis and Deprotection: The chiral auxiliary is cleaved under hydrolytic conditions (e.qg.,
using lithium hydroxide), followed by deprotection of the amino group to yield the desired
(R)-2-Amino-3-(o-tolyl)propanoic acid.

Purification: The crude product is purified using techniques such as recrystallization or
column chromatography (e.g., HPLC) to achieve high purity.

Analysis: The structure and purity of the final compound are confirmed by spectroscopic
methods (*H NMR, 3C NMR, Mass Spectrometry, and IR spectroscopy). The enantiomeric
excess is determined by chiral HPLC or by derivatization with a chiral reagent followed by
standard HPLC or GC analysis.

Biological Activity and Potential Applications

While no specific biological activities or signaling pathway involvements have been reported for
(R)-2-Amino-3-(o-tolyl)propanoic acid, its structural similarity to phenylalanine suggests
several potential areas of application:

¢ Peptide and Peptidomimetic Synthesis: Incorporation of this unnatural amino acid into
peptides can introduce conformational constraints, potentially leading to increased receptor
affinity, selectivity, and resistance to enzymatic degradation.

» Drug Design and Development: As a standalone molecule, it could be investigated as an
inhibitor of enzymes that process aromatic amino acids or as a ligand for various receptors.

» Neurological Research: Given that phenylalanine is a precursor to neurotransmitters, this
analog could be explored for its effects on neurological pathways.
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The logical relationship for its potential application in drug development is outlined below.

Drug Development Potential

(R)-2-Amino-3-(o-tolyl)propanoic acid

Incorporation into Peptides Standalone Molecule
Receptor Binding Studies Enzyme Inhibition Assays

N
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'
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Lead Optimization
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Caption: Drug development workflow.

Conclusion

(R)-2-Amino-3-(o-tolyl)propanoic acid represents an intriguing yet underexplored synthetic
amino acid. While a complete experimental profile is not yet available, this guide provides a
solid foundation based on the properties of its isomers and related compounds. The outlined
synthetic and analytical methodologies offer a starting point for researchers to produce and
characterize this molecule. Further investigation into its biological activities is warranted and
could lead to the development of novel therapeutics and research tools.

Disclaimer

The information provided in this technical guide is intended for research purposes only. Much of
the data presented is predictive and based on related compounds due to the limited availability
of specific experimental results for (R)-2-Amino-3-(o-tolyl)propanoic acid. Researchers
should independently verify all information and protocols before use.

 To cite this document: BenchChem. [Structure and properties of (R)-2-Amino-3-(0-
tolyl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556757#structure-and-properties-of-r-2-amino-3-o-
tolyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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